2-Hydroxy-2-(trifluoromethyl)butyric acid
Overview
Description
2-Hydroxy-2-(trifluoromethyl)butyric acid is an organic compound with the molecular formula C5H7F3O3. It is characterized by the presence of a hydroxyl group and a trifluoromethyl group attached to a butyric acid backbone.
Scientific Research Applications
2-Hydroxy-2-(trifluoromethyl)butyric acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
2-Hydroxy-2-(trifluoromethyl)butyric acid is classified as Acute Tox. 4 (Oral), Skin Corr. 1B, Eye Dam. 1, and STOT SE 3 according to the GHS-US classification . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(trifluoromethyl)butyric acid typically involves the reaction of trifluoromethyl ketones with suitable reagents to introduce the hydroxyl and carboxyl functional groups. One common method involves the use of trifluoromethyl ketones and subsequent oxidation and hydrolysis steps to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(trifluoromethyl)butyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under suitable conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(trifluoromethyl)butyric acid involves its interaction with molecular targets and pathways. The hydroxyl and trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(trifluoromethyl)benzoic acid: Similar in structure but with a benzoic acid backbone.
2-Hydroxy-2-(trifluoromethyl)propanoic acid: Similar but with a propanoic acid backbone.
Uniqueness
2-Hydroxy-2-(trifluoromethyl)butyric acid is unique due to its specific combination of functional groups and its butyric acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-hydroxy-2-(trifluoromethyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3/c1-2-4(11,3(9)10)5(6,7)8/h11H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUAIGRGCRIKGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379390 | |
Record name | 2-hydroxy-2-(trifluoromethyl)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114645-35-1 | |
Record name | 2-hydroxy-2-(trifluoromethyl)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-2-(trifluoromethyl)butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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